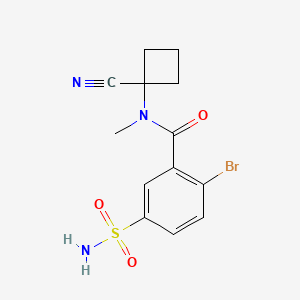

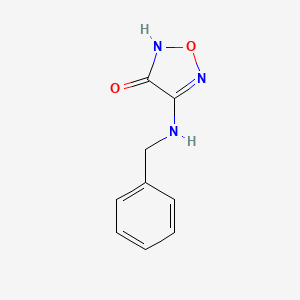

![molecular formula C8H11N3O B2635771 [2-(Pyridin-2-yl)ethyl]urea CAS No. 20273-53-4](/img/structure/B2635771.png)

[2-(Pyridin-2-yl)ethyl]urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

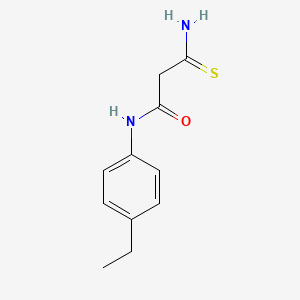

“[2-(Pyridin-2-yl)ethyl]urea” is a chemical compound that consists of a pyridine ring containing a urea functional group . It is used in the synthesis of pharmaceuticals and agrochemicals due to its beneficial properties, including its ability to act as a ligand in metal-catalyzed reactions .

Synthesis Analysis

A protocol for the synthesis of unsymmetrical ureas bearing 2-pyridyl units has been developed, relying on metal- and column-free one-pot ammonolysis by using a wide range of aryl and alkyl amines, resulting in nearly quantitative conversions . An unprecedented base promoted domino approach has been developed for the synthesis of pyridin-2-yl urea derivatives via the reaction of 2-aminopyridinium salts and arylamines .Molecular Structure Analysis

The molecular weight of “this compound” is 165.19 . The InChI code is 1S/C8H11N3O/c9-8(12)11-6-4-7-3-1-2-5-10-7/h1-3,5H,4,6H2,(H3,9,11,12) .Chemical Reactions Analysis

A novel solvent- and halide-free atom-economical synthesis of practically useful pyridine-2-yl substituted ureas utilizes easily accessible or commercially available pyridine N-oxides (PyO) and dialkylcyanamides .Aplicaciones Científicas De Investigación

Complex Formation and Interactions

- N-(pyridin-2-yl),N'-substituted ureas demonstrate complex formation with 2-amino-1,8-naphthyridines and benzoates, a process crucially dependent on the breaking of intramolecular hydrogen bonds in urea derivatives (Ośmiałowski et al., 2013).

- Pyrid-2-yl ureas exhibit specific conformational isomers and can bind cytosine with varying binding constants, influenced by electronic properties of substituents (Chien et al., 2004).

Synthesis and Chemical Properties

- A novel solvent- and halide-free synthesis method for pyridine-2-yl substituted ureas has been developed, allowing for the efficient creation of a range of ureas with various functional groups (Rassadin et al., 2016).

- The molecule 2-(Pyridin-2-yl)ethanol has been used as a protecting group for carboxylic acids in polymer chemistry, demonstrating both chemical and thermal cleavability (Elladiou & Patrickios, 2012).

Application in Material Science and Catalysis

- Pyrid-2-yl ureas have been used in the synthesis of fluorescent sensors for carboxylic acids, showing a shift in fluorescence upon acid addition (Jordan et al., 2010).

- 2,6-Bis(2-benzimidazolyl)pyridine, a similar compound, has been used as a receptor for urea, forming stable complexes useful in chemical and biological recognition (Chetia & Iyer, 2006).

Additional Insights

- The compound has been studied in the context of its reactivity with ionic liquids for kaolinite intercalation, offering a new route for material modification (Letaief et al., 2006).

- In medicinal chemistry, derivatives of pyridin-2-yl ureas have been explored for their potential as anticancer agents (Feng et al., 2020).

Mecanismo De Acción

Target of Action

It is suggested that the compound may have potential inhibitory effects on certain enzymes .

Mode of Action

The compound is synthesized through a metal- and column-free one-pot ammonolysis . This reaction initiates through the in situ pyridinolysis of phenyl chloroformate followed by inner molecular rearrangement to phenyl carbamate hydrochloride .

Biochemical Pathways

The compound is part of a series of pyrimidinamine derivatives, which are known to exhibit diverse types of biological and pharmaceutical activities .

Safety and Hazards

Direcciones Futuras

The synthesis of “[2-(Pyridin-2-yl)ethyl]urea” has potential applications in the pharmaceutical industry . The development of a protocol for the synthesis of unsymmetrical ureas bearing 2-pyridyl units, which relies on metal- and column-free one-pot ammonolysis, is a promising direction for future research .

Propiedades

IUPAC Name |

2-pyridin-2-ylethylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c9-8(12)11-6-4-7-3-1-2-5-10-7/h1-3,5H,4,6H2,(H3,9,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIKZQBIXIXWECX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CCNC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(4-chlorophenyl)pyrimidine-4-carboxamide](/img/structure/B2635688.png)

![N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B2635690.png)

![1H,4H,5H,6H,7H,8H-pyrazolo[4,3-c]azepin-4-one](/img/structure/B2635692.png)

![Propan-2-yl 1-[2-[ethyl(prop-2-enoyl)amino]acetyl]piperidine-4-carboxylate](/img/structure/B2635694.png)

![2,2-Dibromo-1-[5-(2,4-dichlorophenyl)-2-furyl]-1-ethanone](/img/structure/B2635710.png)